
1,4-Butanedisulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanedisulfinic acid is an organic compound with the chemical formula C4H10O6S2. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its strong hydrophilic properties and is used in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanedisulfinic acid can be synthesized through the reaction of 1,4-dihalogenated butane with sodium sulfite in the presence of a catalyst. The reaction is carried out in water, and the temperature and reaction time are carefully controlled to optimize yield and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 1,4-dibromobutane and a cosolvent in an aqueous solution. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanedisulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium sulfide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Butanedisulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-butanedisulfinic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are crucial for its applications in chemical synthesis and pharmaceutical development .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedisulfonic acid: Similar in structure but with a different carbon chain length.
Benzene-1,4-disulfonic acid: Similar in functional groups but with an aromatic ring structure.
2,6-Dichlorobenzenesulfonic acid: Similar in functional groups but with additional chlorine substituents.
Uniqueness
1,4-Butanedisulfinic acid is unique due to its specific carbon chain length and the presence of two sulfonic acid groups. This structure imparts distinct hydrophilic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
6340-77-8 |
|---|---|
Molecular Formula |
C4H10O4S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
butane-1,4-disulfinic acid |
InChI |
InChI=1S/C4H10O4S2/c5-9(6)3-1-2-4-10(7)8/h1-4H2,(H,5,6)(H,7,8) |
InChI Key |
VNIUTNOHPGOBML-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)O)CS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


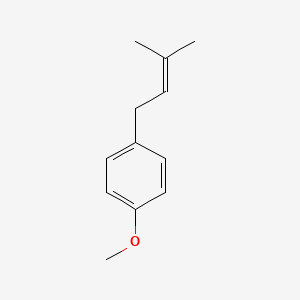
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
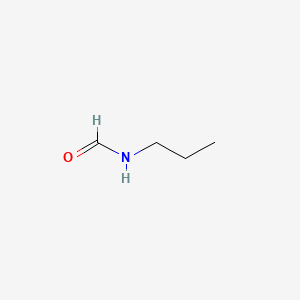
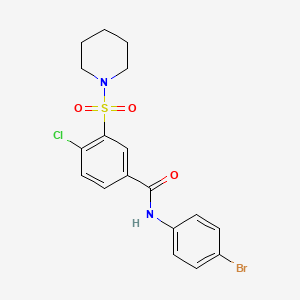

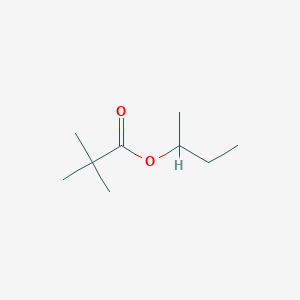
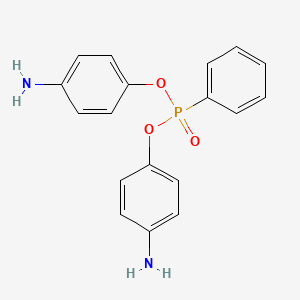
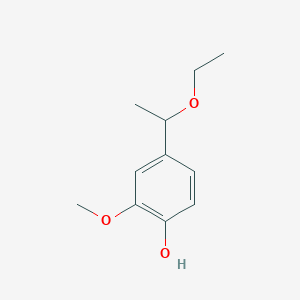

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
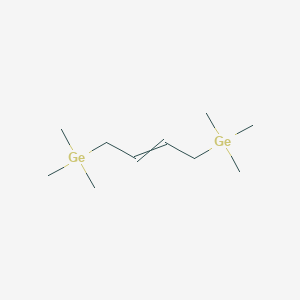
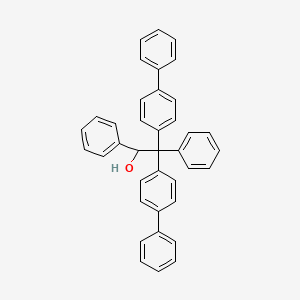
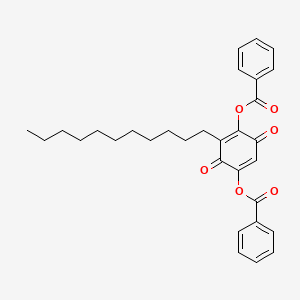
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
